2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide
CAS No.:
Cat. No.: VC8610781
Molecular Formula: C20H17N5OS
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N5OS |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H17N5OS/c1-12-7-3-4-8-15(12)23-18(26)14-11-21-19(22-13(14)2)25-20-24-16-9-5-6-10-17(16)27-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25) |
| Standard InChI Key | YBWKSEMGFCEYGG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4S3 |
Introduction
2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound is specifically identified by its CAS number, 524057-21-4, and its molecular formula is C20H17N5OS .
Synthesis and Characterization
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly used to confirm the structure of synthesized compounds.
Biological Activity
Pyrimidine derivatives are known for their broad spectrum of biological activities. While specific data on the biological activity of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(2-methylphenyl)pyrimidine-5-carboxamide is not available, related compounds have shown potential as antimicrobial, anticancer, and antiviral agents.
| Activity Type | Potential Applications |
|---|---|
| Antimicrobial | Inhibiting bacterial and fungal growth |
| Anticancer | Inhibiting tumor cell proliferation |
| Antiviral | Inhibiting viral replication |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume